molecular formula C8H9ClN2 B13545647 4-Chloro-2-cyclopropyl-5-methylpyrimidine

4-Chloro-2-cyclopropyl-5-methylpyrimidine

Cat. No.: B13545647
M. Wt: 168.62 g/mol
InChI Key: WOFOSIYESZBHMS-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-methylpyrimidine is a chemical compound with the molecular formula C8H9ClN2. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a cyclopropyl group at the 2nd position, and a methyl group at the 5th position of the pyrimidine ring . This compound is used in various scientific research areas due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with methylamine under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methyl and cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 4-Chloro-5-methylpyrimidine
  • 2-Cyclopropyl-4-methylpyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-5-methylpyrimidine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group and a chlorine atom at specific positions on the pyrimidine ring differentiates it from other similar compounds .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-5-methylpyrimidine

InChI

InChI=1S/C8H9ClN2/c1-5-4-10-8(6-2-3-6)11-7(5)9/h4,6H,2-3H2,1H3

InChI Key

WOFOSIYESZBHMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)C2CC2

Origin of Product

United States

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